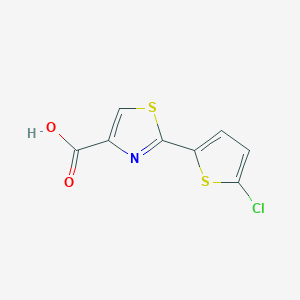
N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine
Descripción general
Descripción
N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine (BTE-1,2-diamine) is an organic compound that has been studied for its potential applications in the scientific research field. BTE-1,2-diamine has a unique molecular structure that can be used to create a wide range of compounds, which makes it an interesting molecule for researchers. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in various scientific research experiments.
Aplicaciones Científicas De Investigación
Chemosensors for Metal Cations
N,N′-Bis(9-anthrylmethyl)ethane-1,2-diamine has been studied for its luminescence properties and complexing ability, being effective as a selective PET chemosensor for Zn2+ and H+. This demonstrates the potential of structurally similar compounds in sensing applications, particularly for detecting specific metal ions through fluorescence changes Tolpygin et al., 2007.
Polymer Synthesis
Research into the polyaddition behavior of compounds structurally related to N-Butyl-N-(2-thienylmethyl)ethane-1,2-diamine shows significant potential in polymer science. For instance, the reactivity of bis(five- and six-membered cyclic carbonate)s with diamines highlights the versatility of such compounds in forming polymers with varying properties, depending on the reactants' structure and reaction conditions Tomita et al., 2001.
Metal Complex Formation
The compound and its analogs have been explored for their ability to form complexes with various metals, which is critical for applications ranging from catalysis to materials science. For example, studies on copper(I) and (II) as well as zinc(II) complexes provide insights into the structural and electronic properties that influence reactivity and stability. Such research lays the groundwork for developing new materials with tailored properties for specific applications Nation et al., 1997.
DNA Interaction Studies
Compounds structurally related to this compound have also been investigated for their interactions with DNA. These studies are crucial for understanding the potential biological applications of these compounds, including therapeutic uses and as tools for studying biological processes. For instance, the interaction of nickel(II) complexes with calf thymus DNA was explored, suggesting that such compounds can bind to DNA via electrostatic interactions Wang et al., 2008.
Propiedades
IUPAC Name |
N'-butyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-2-3-7-13(8-6-12)10-11-5-4-9-14-11/h4-5,9H,2-3,6-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHWTPXARXDAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)


amine](/img/structure/B1461546.png)

amine](/img/structure/B1461548.png)
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1461551.png)
![3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid](/img/structure/B1461552.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1461553.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)
